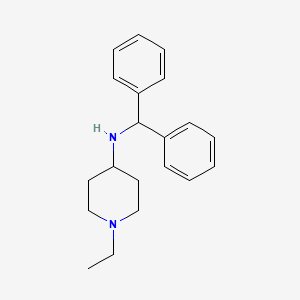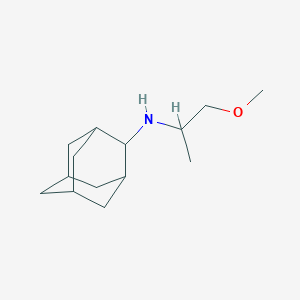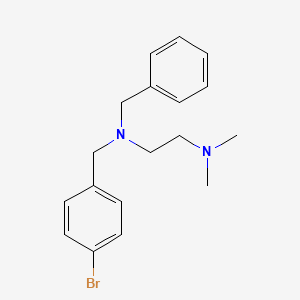
N-(diphenylmethyl)-1-ethyl-4-piperidinamine
描述
N-(diphenylmethyl)-1-ethyl-4-piperidinamine, commonly known as Diphenylmethylpiperidine (DPM), is a chemical compound that has been widely used in scientific research. DPM is a potent inhibitor of dopamine reuptake, making it a useful tool for studying the role of dopamine in the brain.
作用机制
N-(diphenylmethyl)-1-ethyl-4-piperidinamine is a potent inhibitor of dopamine reuptake, meaning that it prevents dopamine from being taken back up into the presynaptic neuron. This results in an increase in extracellular dopamine levels and enhanced dopaminergic neurotransmission. The exact mechanism by which N-(diphenylmethyl)-1-ethyl-4-piperidinamine achieves this effect is not fully understood, but it is thought to involve binding to the dopamine transporter and blocking dopamine reuptake.
Biochemical and Physiological Effects:
The increased dopaminergic neurotransmission caused by N-(diphenylmethyl)-1-ethyl-4-piperidinamine has a variety of biochemical and physiological effects. It can lead to increased locomotor activity, enhanced reward processing, and improved cognitive function. N-(diphenylmethyl)-1-ethyl-4-piperidinamine has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
N-(diphenylmethyl)-1-ethyl-4-piperidinamine has several advantages for use in lab experiments. It is a potent and selective inhibitor of dopamine reuptake, making it a useful tool for investigating the role of dopamine in the brain. It is also relatively easy to synthesize and has a long half-life, allowing for extended experiments. However, N-(diphenylmethyl)-1-ethyl-4-piperidinamine also has some limitations. It can be toxic at high doses and can cause adverse effects on cardiovascular function. It is also not selective for dopamine reuptake inhibition and can affect other neurotransmitters as well.
未来方向
There are several potential future directions for research involving N-(diphenylmethyl)-1-ethyl-4-piperidinamine. One area of interest is the development of new treatments for drug addiction based on N-(diphenylmethyl)-1-ethyl-4-piperidinamine's ability to modulate dopaminergic neurotransmission. Another area of research is the investigation of the role of dopamine in various neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Additionally, there is potential for the development of new compounds based on the structure of N-(diphenylmethyl)-1-ethyl-4-piperidinamine that may have improved selectivity and reduced toxicity.
Conclusion:
N-(diphenylmethyl)-1-ethyl-4-piperidinamine is a potent and selective inhibitor of dopamine reuptake that has been widely used in scientific research. Its ability to modulate dopaminergic neurotransmission has made it a useful tool for investigating the role of dopamine in the brain and may have potential therapeutic applications. However, its toxicity and potential adverse effects on cardiovascular function must be taken into consideration when using it in lab experiments. Further research is needed to fully understand the mechanisms underlying N-(diphenylmethyl)-1-ethyl-4-piperidinamine's effects and to develop new compounds based on its structure.
科学研究应用
N-(diphenylmethyl)-1-ethyl-4-piperidinamine has been used extensively in scientific research to investigate the role of dopamine in the brain. It has been used to study the effects of dopamine on behavior, cognition, and reward processing. N-(diphenylmethyl)-1-ethyl-4-piperidinamine has also been used to investigate the mechanisms underlying drug addiction and the development of new treatments for addiction.
属性
IUPAC Name |
N-benzhydryl-1-ethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-2-22-15-13-19(14-16-22)21-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-21H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPORINMAEPWMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5458020 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-bicyclo[2.2.1]hept-2-yl-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3853233.png)

![2,2'-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]imino}diethanol](/img/structure/B3853249.png)




![N-(4-pyridinylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B3853286.png)

![(2-methoxy-1-methylethyl)[2-(2-methoxyphenyl)-1-methylethyl]amine](/img/structure/B3853294.png)
![ethyl 4-[(3-methoxypropyl)amino]-1-piperidinecarboxylate](/img/structure/B3853316.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3853318.png)
![1-benzyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B3853321.png)